Tempo 4-溴乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis "Tempo 4-bromoacetamide" and its derivatives are synthesized through various chemical reactions, involving oxidizing agents and catalytic systems. Notably, the synthesis involves the use of TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) derivatives, which are known for their efficacy in catalyzing oxidation reactions. For example, a pyrene-tethered TEMPO derivative exhibits higher activity compared to 4-acetamido-TEMPO in electrocatalytic alcohol oxidation reactions (Das & Stahl, 2017). Additionally, TEMPO has been utilized in Baeyer-Villiger reactions, leading to the synthesis of α-amino acid N-carboxy anhydrides from α-hydroxy β-lactams (Palomo et al., 1996).

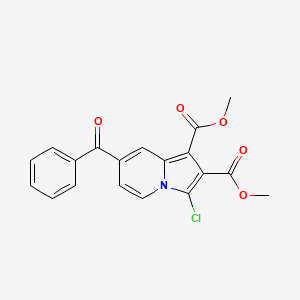

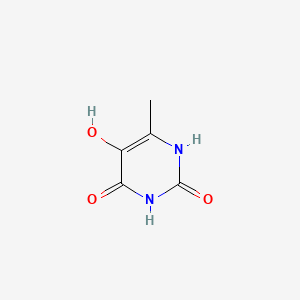

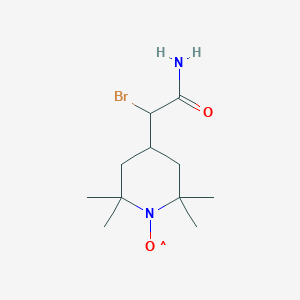

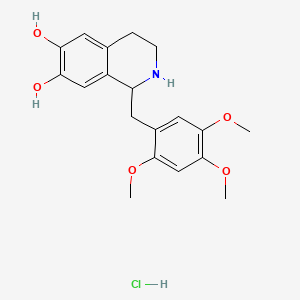

Molecular Structure Analysis The molecular structure of "Tempo 4-bromoacetamide" derivatives, such as those involving TEMPO, is characterized by the presence of the nitroxyl radical. This radical plays a crucial role in the molecular catalyst's performance in synthesis reactions. The efficiency and selectivity of these reactions are significantly influenced by the molecular structure of the TEMPO derivatives used as catalysts or mediators in the synthesis process.

Chemical Reactions and Properties TEMPO derivatives, including "Tempo 4-bromoacetamide," participate in various chemical reactions, notably in the oxidation of alcohols to aldehydes, and in the synthesis of heterocycles. These reactions are facilitated by the unique properties of TEMPO, such as its ability to undergo reversible oxidation and reduction, acting as an efficient catalyst in oxidation reactions (Han et al., 2012).

科学研究应用

抗氧化和抗炎应用

环亚硝基化合物,包括 Tempo 相关化合物,已被公认为具有重要的治疗潜力作为抗氧化剂。研究了这些化合物与活性氧和一氧化氮衍生的氧化剂的反应。值得注意的是,Tempo 已被证明可以防止与炎症性疾病相关的损伤,因为它能够快速与二氧化氮和碳酸根自由基反应,从而减少炎症性疾病下的组织损伤。这种作用主要是由于它们能够被氧化成相应的氧鎓阳离子,然后可以再循环回亚硝基化合物。辅助机制可能涉及诱导型一氧化氮合酶表达的下调,为炎症性疾病提出了重要的治疗意义 (Augusto 等人,2008)。

抗菌应用

对抗菌肽 (AMP) 的研究,包括源自青蛙的 temporin 家族,突出了它们作为药物候选者的潜力。这些肽,特别是 temporins A、B 和 L,对革兰氏阴性、革兰氏阳性细菌和真菌表现出抗菌活性。纳米技术与 AMP 的结合为治疗耐药病原体提供了一种有希望的替代方案,表明对 temporins 的进一步研究可能会对抗菌治疗策略产生重大影响 (Romero 等人,2019)。

神经保护应用

已经探索了纳米粒子(包括 TEMPO 等亚硝基自由基)在阿尔茨海默病 (AD) 中的神经保护作用。研究表明,这些化合物,尤其是在与胡椒碱等天然化合物结合使用时,可以清除活性氧 (ROS),从而在体外增强对 AD 的保护作用。这篇综述强调了氧化还原纳米粒子在预防神经退行性疾病方面的潜力,突出了需要进一步的动物模型研究来探索这些保护性纳米粒子 (Obulesu & Jhansilakshmi, 2016)。

药物研究中的仿生学方法

研究药物物质性质的仿生学方法考虑了超氧化物歧化酶 (SOD) 的生物学功能,重点是催化分解氧的有毒超氧化物阴离子。具有抗肿瘤和抗氧化活性的 SOD 的 TEMPO 类似物证明了 SOD 模拟物及其结构的性质和活性之间的关系。这项研究为开发新类药物铺平了道路,这些药物毒性降低,功效提高,基于用于研究和递送有效药物物质的仿生系统 (Melnikova 等人,2019)。

属性

InChI |

InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUNLQFXOHUOAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276436, DTXSID30947434 |

Source

|

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tempo 4-bromoacetamide | |

CAS RN |

24567-97-3, 125342-81-6 |

Source

|

| Record name | Tempo 4-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)